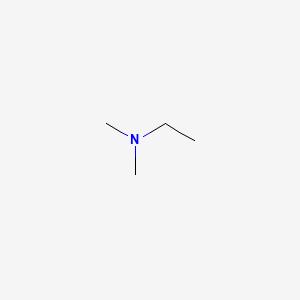

N,N-dimethylethylamine

Overview

Description

Preparation Methods

Dimethylethylamine can be synthesized through several methods:

From Ethylamine and Methanol: Ethylamine reacts with methanol in the presence of a catalyst such as aluminum oxide under pressure to produce a mixture of N-methylethylamine and N,N-dimethylethylamine.

From Dimethylamine and Ethanol: Dimethylamine reacts with ethanol in a dehydration reaction to produce dimethylethylamine.

Chemical Reactions Analysis

Dimethylethylamine undergoes various chemical reactions:

Oxidation: It can be oxidized by various oxidizing agents to form N-oxides.

Substitution: It reacts with halogenated hydrocarbons to form quaternary ammonium salts.

Acid-Base Reactions: As a tertiary amine, it reacts with acids to form salts.

Scientific Research Applications

Chemical Synthesis and Industrial Applications

1. Adhesives and Sealants

N,N-Dimethylethylamine is utilized as a key component in the formulation of adhesives and sealants. Its properties enhance the bonding strength and stability of these materials, making them suitable for various industrial applications .

2. Catalysis in Foundries

In foundry operations, this compound serves as a catalyst for sand core production. It facilitates the polymerization processes required for creating durable and resilient molds .

3. Intermediate for Quaternary Ammonium Compounds

This compound acts as an intermediate in the synthesis of quaternary ammonium compounds, which are widely used in disinfectants, surfactants, and fabric softeners. Its ability to form stable compounds is crucial in these applications .

4. Stabilizer for Chlorinated Hydrocarbons

this compound is employed as a stabilizer for chlorinated hydrocarbons and vinyl derivatives, helping to prevent degradation during storage and usage .

5. Polymerization of Polyamides

The compound plays a significant role in the polymerization processes of polyamides, contributing to the production of fibers and plastics that have extensive industrial use .

Biomedical Research Applications

1. Metabolism Studies

Research indicates that this compound undergoes biotransformation in humans, primarily converting into dimethylethylamine N-oxide. Studies have shown that this metabolic pathway accounts for a significant portion of the compound excreted in urine after exposure, highlighting its relevance in pharmacokinetics and toxicology research .

2. Potential Anticancer Properties

Emerging studies suggest that this compound may have implications in cancer research, particularly concerning its interaction with nitrosamines—compounds known for their carcinogenic potential. Understanding these interactions can contribute to developing preventive strategies against cancer induced by environmental exposures .

Case Studies

Mechanism of Action

The mechanism of action of dimethylethylamine involves its role as a catalyst in various chemical reactions. It facilitates the formation of bonds between molecules, thereby speeding up the reaction process. In biological systems, it can interact with cellular membranes and proteins, influencing their function and stability .

Comparison with Similar Compounds

Dimethylethylamine is similar to other tertiary amines such as dimethylamine and diethylamine. its unique structure, with both methyl and ethyl groups attached to the nitrogen atom, gives it distinct properties:

Dimethylamine: Contains two methyl groups attached to the nitrogen atom.

Diethylamine: Contains two ethyl groups attached to the nitrogen atom.

Triethylamine: Contains three ethyl groups attached to the nitrogen atom.

Dimethylethylamine’s unique combination of methyl and ethyl groups makes it particularly effective as a catalyst in specific industrial processes.

Biological Activity

N,N-Dimethylethylamine (DMEA) is a tertiary amine with the chemical formula CHN. It has garnered interest in various fields due to its biological activities, including antimicrobial properties, effects on human health, and potential roles in chemical reactions. This article explores the biological activity of DMEA, supported by research findings, case studies, and data tables.

DMEA is characterized by its two methyl groups attached to the nitrogen atom and an ethyl group. This structure influences its lipophilicity and reactivity, which are critical for its biological interactions.

Antimicrobial Activity

Research has indicated that DMEA exhibits significant antimicrobial properties. In a study investigating various quaternary ammonium compounds, it was found that certain structural characteristics of amines, including DMEA, correlate with their antimicrobial efficacy. The minimal inhibitory concentration (MIC) values for DMEA against various bacterial strains were notably low, suggesting potent activity:

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| DMEA | 0.24 - 0.98 | Staphylococcus aureus, E. coli, Candida albicans |

These results indicate that DMEA can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

Toxicological Effects

Despite its beneficial properties, DMEA poses certain health risks. Occupational exposure studies have reported instances of visual disturbances such as glaucopsia among workers handling amines like DMEA. In controlled studies involving human volunteers exposed to DMEA concentrations ranging from 10 to 50 mg/m³ over an 8-hour period, significant physiological effects were observed, including respiratory uptake of 80-90% .

Case Studies on Health Impacts

- Occupational Exposure : A study highlighted the effects of DMEA on workers in epoxy manufacturing environments, where prolonged exposure led to visual disturbances and other health issues. The findings underscored the need for stringent safety measures when handling such compounds .

- Inhalation Studies : Inhalation studies demonstrated that exposure to DMEA could lead to acute respiratory effects in humans. These studies are crucial for understanding the occupational hazards associated with DMEA and similar compounds .

Potential Applications

DMEA's unique properties make it a candidate for various applications:

- Chemical Synthesis : It serves as a solvent and reagent in organic synthesis due to its ability to stabilize reactive intermediates.

- Pharmaceuticals : Its antimicrobial activity suggests potential applications in developing new antimicrobial agents or preservatives in pharmaceutical formulations.

Summary of Findings

The biological activity of this compound is multifaceted, encompassing both beneficial antimicrobial properties and potential health risks associated with exposure. The following table summarizes key findings:

| Aspect | Details |

|---|---|

| Antimicrobial Activity | Effective against Gram-positive/negative bacteria and fungi (MIC: 0.24-0.98 µg/mL) |

| Health Risks | Associated with visual disturbances and respiratory effects upon inhalation |

| Applications | Used in chemical synthesis and potential pharmaceutical applications |

Q & A

Q. What are the established synthetic routes for N,N-dimethylethylamine in laboratory settings?

Basic Research Question

this compound can be synthesized via two primary methods:

- N-Methylation of ethylamine : Ethylamine reacts with methylating agents (e.g., methyl iodide) under controlled conditions to yield this compound. This method requires precise stoichiometric control to avoid over-alkylation .

- Quaternization and nitrile hydration : Reaction of 4-bromo-2,2-diphenylbutyronitrile with this compound, followed by nitrile hydration, produces anti-spasmodic drug intermediates. This route is relevant for pharmaceutical synthesis .

Q. How does the basicity of this compound influence its reactivity in organometallic reactions?

Advanced Research Question

The pKa of tertiary amines like this compound governs their ability to stabilize transition states in reactions. For example:

- Enolization selectivity : In lithium hexamethyldisilazide (LiHMDS)-mediated enolizations, this compound acts as a solvent, favoring monosolvated-dimer transition structures. This alters E/Z selectivity in ketone enolization due to its moderate basicity (pKa ~10.7 in aqueous solutions), which is higher than triethylamine but lower than trimethylamine .

- Solvent effects : In non-polar media, its basicity enhances deprotonation efficiency, critical for generating reactive intermediates in organometallic catalysis .

Q. What safety protocols are critical when handling this compound in experimental workflows?

Basic Research Question

Safety measures include:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact. Inhalation risks necessitate fume hood use .

- Spill management : Contain spills using vacuum pumps or damp brushes; avoid water flushing to prevent environmental contamination .

- Storage : Store in sealed containers in cool, ventilated areas to minimize vapor accumulation and ignition risks .

Q. How can this compound be leveraged for lignin valorization to produce high-value chemicals?

Advanced Research Question

this compound facilitates C–C bond cleavage in lignin derivatives:

- Mechanism : Reacting with p-coumaric acid (a lignin monomer) via Markovnikov hydroamination forms an intermediate that lowers bond dissociation energy (124 → 97 kcal/mol). Subsequent cleavage yields phenol (89.3%) and this compound (85.2%) under optimized conditions (473 K, 40:1 DMA:acid ratio) .

- Methodological considerations : Excess DMA ensures rapid transamidation, while temperature controls side reactions (e.g., 4-ethylphenol formation at lower temperatures) .

Q. How do structural modifications of this compound affect its pharmacological activity?

Advanced Research Question

Derivatives like diphenhydramine hydrochloride (2-(diphenylmethoxy)-N,N-dimethylethylamine hydrochloride) demonstrate structure-activity relationships:

- Antihistamine activity : The ethylamine backbone with dimethyl groups enhances H1 receptor binding, while diphenylmethoxy groups improve lipid solubility for CNS penetration .

- Toxicity profile : Substitutions (e.g., halogenation) alter acute toxicity; intraperitoneal LD50 in mice for fluorenyl-modified analogs is 193 mg/kg, with neuroexcitatory effects observed .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

Basic Research Question

- GC-MS : Effective for volatile amine quantification, with derivatization (e.g., trifluoroacetylation) enhancing detection limits .

- NMR spectroscopy : Distinguishes this compound from isomers (e.g., N,N-diethylmethylamine) via chemical shift analysis (δ ~2.2 ppm for N–CH3 groups) .

- Ion chromatography : Suitable for hydrochloride salt forms, leveraging conductivity detection after ion-exchange separation .

Q. What contradictions exist in reported pKa values for tertiary amines like this compound?

Advanced Research Question

Discrepancies arise from solvent effects and measurement techniques:

- Aqueous vs. non-aqueous systems : pKa in water (~10.7) differs from values in DMSO (~8.5) due to solvation energy variations .

- Experimental methods : Potentiometric titrations may underestimate basicity compared to computational models (e.g., DFT), which account for steric effects neglected in wet-lab assays .

Q. How does this compound compare to other amines in catalytic applications?

Advanced Research Question

Properties

IUPAC Name |

N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N/c1-4-5(2)3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZXVJBJRMWXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027232 | |

| Record name | N,N-Dimethylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid with a strong odor of ammonia or fish; [CAMEO] | |

| Record name | N,N-Dimethylethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

36.5 °C | |

| Record name | N,N-DIMETHYLETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

10 °F | |

| Record name | N,N-Dimethylethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

0.675 at 20 °C/4 °C | |

| Record name | N,N-DIMETHYLETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

352.0 [mmHg] | |

| Record name | N,N-Dimethylethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

598-56-1 | |

| Record name | Dimethylethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyldimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N5384XVEM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N-DIMETHYLETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-140 °C | |

| Record name | N,N-DIMETHYLETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.